

Application Notes and Protocols for 4-Amino-PPHT in High-Throughput Screening

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Compound of Interest

Compound Name: 4-Amino-PPHT

Cat. No.: B15619510

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Introduction

4-Amino-PPHT is a synthetic ligand that demonstrates high-affinity and selective binding to the dopamine D2 receptor, with a reported inhibitory constant (K_i) of 6.8 nM.^[1] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for the therapeutic intervention of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. High-throughput screening (HTS) assays are essential for the discovery of novel modulators of the D2 receptor.

These application notes describe the utility of **4-Amino-PPHT** as a tool compound in a competitive binding HTS assay designed to identify novel ligands for the dopamine D2 receptor. The protocols provided are based on established methodologies for GPCR screening and are intended to serve as a guide for researchers in a drug discovery setting.

Principle of the Assay

The proposed HTS application for **4-Amino-PPHT** is a competitive radioligand or fluorescent ligand binding assay. In this format, a known labeled ligand (radioligand or fluorescent probe) with high affinity for the D2 receptor is used to occupy the receptor's binding site. Test compounds from a chemical library are then introduced to compete with the labeled ligand for binding to the receptor.

4-Amino-PPHT, with its high affinity for the D2 receptor, can be utilized as a reference competitor compound. By generating a dose-response curve for **4-Amino-PPHT**, a benchmark for potency and inhibition can be established. This allows for the quantitative assessment and ranking of the potencies of unknown compounds in the screening library. The displacement of the labeled ligand by a test compound results in a measurable change in signal (e.g., decreased radioactivity or altered fluorescence), which is indicative of the test compound's affinity for the D2 receptor.

Data Presentation

The following table summarizes the key binding affinity data for **4-Amino-PPHT** and provides a template for presenting HTS data for comparison with test compounds.

Compound	Target Receptor	Ki (nM)	Assay Type	Labeled Ligand	Source
4-Amino-PPHT	Dopamine D2	6.8	Radioligand Binding	[3H]Spiperone	[1]
Test Compound A	Dopamine D2	IC50 Value	HTS Assay	Fluorescent Ligand X	Experimental
Test Compound B	Dopamine D2	IC50 Value	HTS Assay	Fluorescent Ligand X	Experimental

Note: IC50 values obtained from HTS assays for test compounds can be converted to Ki values using the Cheng-Prusoff equation, provided the Kd of the labeled ligand is known.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This protocol describes a no-wash, cell-based HTS assay using HTRF technology to screen for dopamine D2 receptor antagonists.

Materials:

- HEK293 cells stably expressing human Dopamine D2 Receptor (or other suitable host cells).
- Tag-lite® Dopamine D2 receptor red antagonist (e.g., a spiperone derivative labeled with a red-emitting HTRF probe).[2]
- **4-Amino-PPHT** (as a reference compound).
- Test compound library.
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
- 384-well, low-volume, white assay plates.
- HTRF-compatible microplate reader.

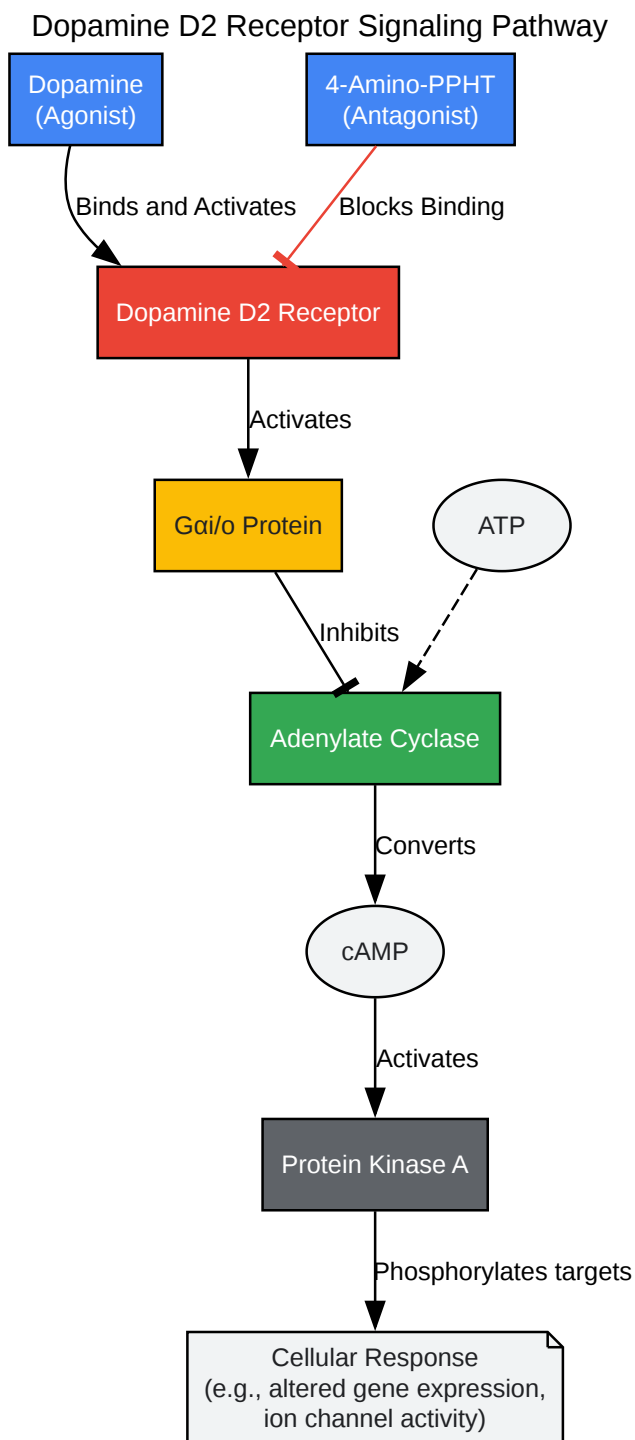
Procedure:

- Cell Preparation:
 - Culture HEK293-D2 cells to ~80-90% confluency.
 - Harvest cells using a non-enzymatic cell dissociation solution.
 - Wash cells with assay buffer and resuspend to the desired concentration (e.g., 4×10^5 cells/mL).
- Assay Plate Preparation:
 - Dispense 5 μ L of cell suspension into each well of the 384-well plate.
- Compound Addition:
 - Prepare serial dilutions of **4-Amino-PPHT** and test compounds in assay buffer.
 - Add 5 μ L of the compound dilutions to the appropriate wells. For control wells, add 5 μ L of assay buffer (total binding) or a high concentration of an unlabeled competitor like haloperidol (non-specific binding).
- Labeled Ligand Addition:

- Prepare the Tag-lite® D2 receptor red antagonist at 2x the final desired concentration in assay buffer.
- Add 10 µL of the labeled antagonist solution to all wells.
- Incubation:
 - Seal the plate and incubate for 2 hours at room temperature, protected from light.
- Detection:
 - Read the plate on an HTRF-compatible microplate reader using the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
- Data Analysis:
 - Calculate the HTRF ratio (Acceptor emission / Donor emission).
 - Plot the HTRF ratio against the log concentration of the compounds.
 - Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of the Dopamine D2 Receptor

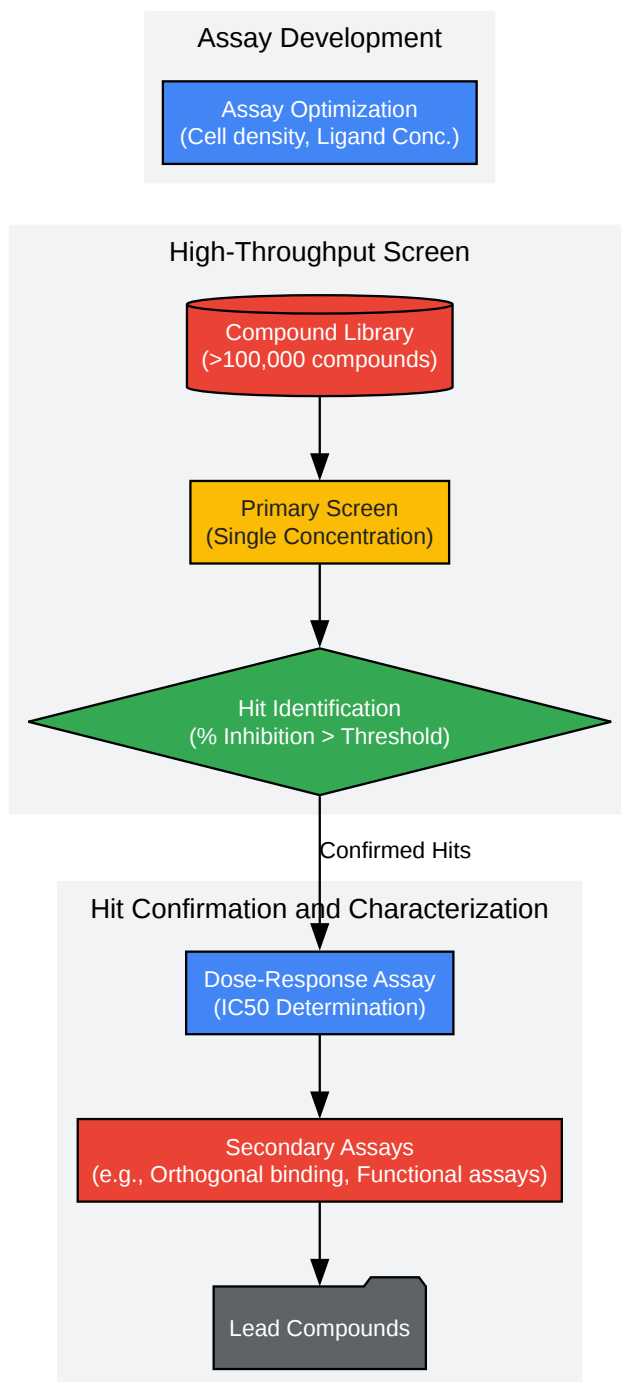


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Caption: Dopamine D2 receptor signaling cascade.

High-Throughput Screening Workflow

HTS Workflow for D2 Receptor Ligand Discovery



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Caption: HTS workflow for discovering D2 receptor ligands.

Competitive Binding Assay Principle

Caption: Competitive displacement of a labeled ligand.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Tag-lite Dopamine D2 Receptor Red Antagonist Ligand | Revvity [revvity.co.jp]
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